Azido-PEG3-S-PEG4-t-butyl ester
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Overview
Description
Azido-PEG3-S-PEG4-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is composed of an azide group, a PEG chain, and a t-butyl ester group. This compound is widely used in click chemistry and bioconjugation applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-S-PEG4-t-butyl ester is synthesized through a multi-step process involving the coupling of PEG chains with azide and t-butyl ester groups. The synthesis typically involves the following steps:
PEGylation: The PEG chains are functionalized with azide and t-butyl ester groups.
Coupling Reaction: The functionalized PEG chains are coupled using appropriate reagents and catalysts under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to synthesize the compound.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-S-PEG4-t-butyl ester undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as DBCO or BCN without the need for a catalyst
Common Reagents and Conditions
CuAAC: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively
SPAAC: Strained alkynes such as DBCO or BCN are used without the need for additional catalysts
Major Products
The major products formed from these reactions are triazole-linked compounds, which are widely used in bioconjugation and drug development .
Scientific Research Applications
Azido-PEG3-S-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules in biological systems
Medicine: Utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation
Industry: Applied in the production of functionalized polymers and materials
Mechanism of Action
Azido-PEG3-S-PEG4-t-butyl ester exerts its effects through the following mechanisms:
Click Chemistry: The azide group reacts with alkyne groups to form stable triazole linkages, enabling the conjugation of various molecules
PROTAC Linker: In PROTACs, the compound acts as a linker connecting the target protein ligand and the E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-t-butyl ester: Similar structure but with a different PEG chain length
Azido-PEG3-t-butyl ester: Lacks the additional PEG4 chain
Uniqueness
Azido-PEG3-S-PEG4-t-butyl ester is unique due to its specific PEG chain length and the presence of both azide and t-butyl ester groups, making it highly versatile for various applications in click chemistry and bioconjugation .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O9S/c1-23(2,3)35-22(27)4-6-28-8-10-30-12-13-32-15-17-34-19-21-36-20-18-33-16-14-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJKMGHIPNYNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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